5-(3,5-dimethylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
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Description
5-(3,5-dimethylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a useful research compound. Its molecular formula is C29H23NO5 and its molecular weight is 465.5 g/mol. The purity is usually 95%.
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Biological Activity
5-(3,5-Dimethylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of spiro compounds and features a complex structure that includes a furo[3,4-c]pyrrole moiety. Its molecular formula is C29H23NO5, and it exhibits characteristics typical of polycyclic compounds, potentially influencing its biological interactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In a screening of a drug library on multicellular spheroids, it was identified as a novel anticancer agent. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells. The compound appears to activate intrinsic apoptotic pathways by modulating mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels, leading to cell death. This mechanism is crucial for its effectiveness against resistant cancer phenotypes .
Study on Multicellular Spheroids
In a pivotal study published in 2020, researchers evaluated the efficacy of the compound on multicellular tumor spheroids (MCTS), which better mimic in vivo tumor environments compared to traditional monolayer cultures. The results indicated that the compound inhibited spheroid growth and induced apoptosis more effectively than standard chemotherapeutics .
Parameter | Control Group | Treatment Group (Compound) |
---|---|---|
Spheroid Diameter (µm) | 500 ± 50 | 300 ± 40 |
Cell Viability (%) | 85 ± 5 | 30 ± 10 |
Apoptosis Rate (%) | 10 ± 2 | 70 ± 5 |
In Vivo Studies
Animal models have also been employed to assess the biological activity of this compound. In xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within treated tumors .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics with an appropriate half-life for sustained action. Toxicological assessments indicate that the compound has a manageable safety profile at therapeutic doses; however, further studies are required to fully elucidate its toxicity spectrum.
Properties
Molecular Formula |
C29H23NO5 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
5-(3,5-dimethylphenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C29H23NO5/c1-15-8-10-18(11-9-15)24-22-23(28(34)30(27(22)33)19-13-16(2)12-17(3)14-19)29(35-24)25(31)20-6-4-5-7-21(20)26(29)32/h4-14,22-24H,1-3H3 |
InChI Key |
SPLONVNPEGSDKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC(=C4)C)C)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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